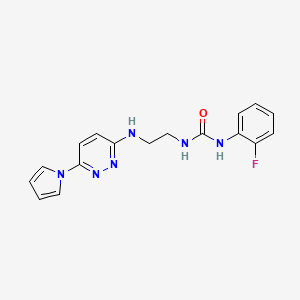

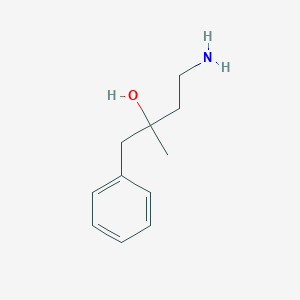

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea is a urea derivative that is likely to have been synthesized for its potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemical behavior and biological activity of structurally related urea derivatives. For instance, the first paper discusses a series of (imidazo[1,2-a]pyrazin-6-yl)ureas that were synthesized and tested for antiproliferative activity against non-small cell lung cancer cell lines, suggesting that urea derivatives can be designed to target specific proteins such as p53 . The second paper examines the association of N-(pyridin-2-yl),N'-substituted ureas with other compounds, which could provide insights into the binding properties of similar urea derivatives .

Synthesis Analysis

The synthesis of urea derivatives typically involves the formation of the urea moiety through the reaction of an amine with an isocyanate or a carbodiimide. Although the papers do not describe the synthesis of the exact compound , they do mention the use of key intermediates such as 6-aminoimidazo[1,2-a]pyrazine . This suggests that a similar approach could be used for the synthesis of 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea, with appropriate substitutions to incorporate the pyrrol and fluorophenyl groups.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which can engage in hydrogen bonding and other non-covalent interactions. The second paper discusses the breaking of intramolecular hydrogen bonds in urea derivatives as a crucial step for complex formation . This indicates that the molecular structure of 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea would allow it to form hydrogen bonds, which could be relevant for its biological activity.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, particularly those involving their amino and carbonyl groups. The first paper implies that the urea derivatives they studied could interact with the p53 protein, possibly through the formation of covalent or non-covalent bonds . The second paper's focus on the substituent effect on complexation suggests that the specific substituents on the urea derivative can significantly influence its reactivity and the types of complexes it can form .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the fluorophenyl group could affect the compound's lipophilicity and its ability to cross cell membranes. The second paper's use of single-crystal X-ray diffraction to confirm the structure of ureas in the crystalline state indicates that such techniques could be used to determine the precise physical properties of the compound .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity : A study by George, S. et al. (2010) synthesized compounds related to urea and evaluated their antioxidant activity. Although the specific compound is not mentioned, the research provides insight into the potential antioxidant properties of similar urea-based compounds.

Antioxidant Activity of Pyrrolyl Derivatives : Research by Zaki, R. et al. (2017) focused on the synthesis of pyrrolyl esters and their derivatives, which demonstrated significant antioxidant activity. This study provides context for the potential use of pyrrolyl-containing compounds like the one .

Chemical Structure Analysis : A study by Imhof, W. (2007) detailed the synthesis and structural analysis of a urea derivative with a pyrrolo[1,2c]imidazole core. This study contributes to the understanding of the structural characteristics of urea compounds with pyrrolyl groups.

Enzyme Inhibition Activity : The study by Pejchal, V. et al. (2011) synthesized phenyl ureas with potential enzyme inhibition activity, relevant to the study of similar compounds for pharmaceutical applications.

Chemical Association Studies : Research by Ośmiałowski, B. et al. (2013) explored the chemical associations of urea derivatives, providing insights into the potential interactions and applications of compounds like the one .

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O/c18-13-5-1-2-6-14(13)21-17(25)20-10-9-19-15-7-8-16(23-22-15)24-11-3-4-12-24/h1-8,11-12H,9-10H2,(H,19,22)(H2,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSLFJNVALSXDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B3013055.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide](/img/structure/B3013056.png)

![3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3013059.png)

![(6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline](/img/structure/B3013062.png)

![3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B3013065.png)

![4-[(4-Iodophenyl)carbonyl]morpholine](/img/structure/B3013067.png)

![3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B3013071.png)

amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3013074.png)